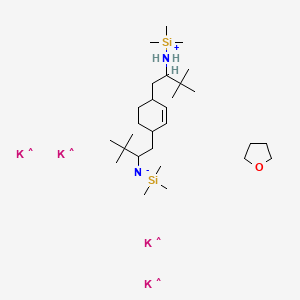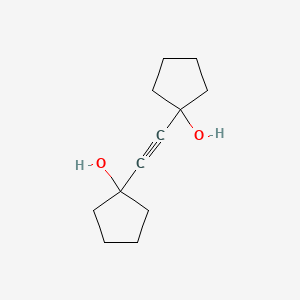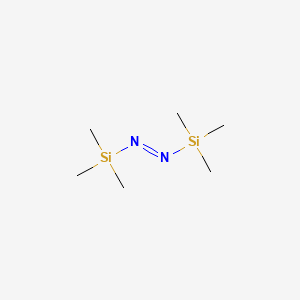
Diazene, bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, bis(trimethylsilyl)-, also known as bis(trimethylsilyl)diazene, is an organosilicon compound with the molecular formula C₆H₁₈N₂Si₂. It is characterized by the presence of two trimethylsilyl groups attached to a diazene (N=N) moiety. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazene, bis(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of bis(trimethylsilyl)amine with a chlorinating agent, such as sulfur dichloride, followed by dehydrochlorination. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for diazene, bis(trimethylsilyl)- are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial processes would likely involve optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Diazene, bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of silicon oxides and nitrogen oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various organosilicon compounds with different functional groups.
Scientific Research Applications
Diazene, bis(trimethylsilyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diazene, bis(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the diazene moiety. The N=N bond can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. The trimethylsilyl groups provide stability and influence the compound’s reactivity by steric and electronic effects .
Comparison with Similar Compounds
Azobenzene: Another diazene derivative with different substituents.
Diimide: A simpler diazene compound without silicon groups.
Tetrazene: A related compound with an extended nitrogen chain.
Uniqueness: Diazene, bis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to other diazene derivatives. These groups enhance the compound’s stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations .
Properties
CAS No. |
13436-03-8 |
|---|---|
Molecular Formula |
C6H18N2Si2 |
Molecular Weight |
174.39 g/mol |
IUPAC Name |
(E)-bis(trimethylsilyl)diazene |
InChI |
InChI=1S/C6H18N2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3/b8-7+ |
InChI Key |
MBINXQLYUAKLJA-BQYQJAHWSA-N |
Isomeric SMILES |
C[Si](C)(C)/N=N/[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)N=N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)

![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)

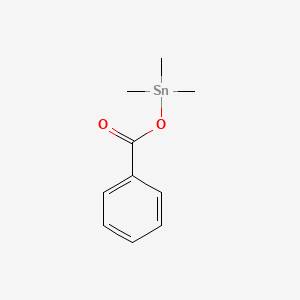
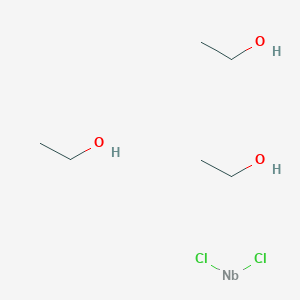




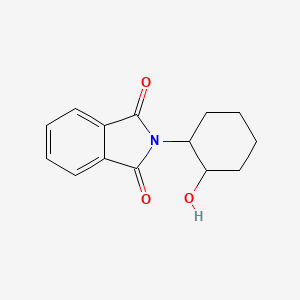
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)
